Desulfo Glucoraphanin
Overview
Description
Desulfo-glucoraphanin is a glucoraphanin analogue . It is found in cruciferous vegetables such as broccoli and cauliflower . The molecular formula of Desulfo-glucoraphanin is C12H23NO7S and its molecular weight is 357.44 .
Molecular Structure Analysis
Desulfo-glucoraphanin contains a total of 45 bonds. There are 22 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, 1 six-membered ring, 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), 1 sulfide, and 1 sulfoxide .
Chemical Reactions Analysis
Glucosinolates, including Desulfo-glucoraphanin, are known to be hydrolyzed by myrosinase . The quantitative analysis method of desulfo-GSLs based on ISO 9167: 2019 was compared with the intact GSL analysis method based on UHPLC-MS/MS .
Physical And Chemical Properties Analysis
Desulfo-glucoraphanin is an off-white to pale beige solid . Its solubility is in methanol and water . The melting point is 140-143°C .
Scientific Research Applications
Presence in Plants and Antioxidative Activities : Desulfo-glucoraphanin is found in significant amounts in rocket salad (Eruca sativa Mill.), particularly in seeds and roots. Its antioxidative activities were demonstrated, with DS-4-methoxyglucobrassicin showing the highest activity (Kim & Ishii, 2006).
Structural Specificity in Radishes : In radishes, glucoraphenin, a precursor of desulfo-glucoraphanin, shows a unique Michael acceptor vinyl sulfoxide site, leading to the formation of thioimidate N-oxides upon enzymatic desulfation (De Nicola et al., 2013).
Wide Range of Biological Effects : Glucoraphanin, a precursor to sulforaphane, exhibits a variety of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties (Kim & Park, 2016).
Variation in Broccoli Accessions : Different varieties of broccoli show variation in the content of desulfo-glucoraphanin, with this compound being a major constituent of the total glucosinolate profile in these plants (이준구 et al., 2012).
Effects on Lipid Metabolism and Gut Microflora : Glucoraphanin affects lipid metabolism and gut microflora in high-fat diet-fed mice, suggesting its potential as an anti-obesity substance (Xu et al., 2020).
Research on Metabolism and Genetic Traits : Studies focus on the synthesis, metabolism, and genetic characteristics of glucoraphanin, highlighting its potential for broader applications (Liu Nian-z, 2014).
Stimulation of Osteogenic Differentiation : Glucoraphanin increases intracellular hydrogen sulfide levels and stimulates osteogenic differentiation in human mesenchymal stromal cells, indicating potential applications in bone-wasting disease treatments (Gambari et al., 2022).
Role in Obesity and Insulin Resistance : Dietary glucoraphanin ameliorates obesity, insulin resistance, and nonalcoholic fatty liver disease in mice through various mechanisms (Nagata et al., 2017).
Engineered Production in Microorganisms : Efforts have been made to produce glucoraphanin through metabolic engineering in Escherichia coli, highlighting alternative production methods (Yang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-5-methylsulfinylpentanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8-/t7?,9-,10+,11?,12+,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHMVWFYYZIVOP-RUAQSNJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/O)/S[C@H]1C([C@H]([C@@H](C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747579 | |
Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desulfo Glucoraphanin | |
CAS RN |
287966-62-5 | |
Record name | 1-S-[(1Z)-N-Hydroxy-5-(methanesulfinyl)pentanimidoyl]-1-thio-beta-D-threo-hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50747579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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